1,4-di(1H-pyrazol-4-yl)benzene
Overview
Description
1,4-di(1H-pyrazol-4-yl)benzene is a chemical compound with the molecular formula C12H10N4 . It has a molecular weight of 210.24 and is a solid at room temperature . The IUPAC name for this compound is this compound .
Synthesis Analysis
The synthesis of this compound has been described in various scientific papers . It is often synthesized as a ligand for use in the creation of metal-organic frameworks .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with a 1H-pyrazol-4-yl group attached at the 1 and 4 positions . The InChI code for this compound is 1S/C12H10N4/c1-2-10(12-7-15-16-8-12)4-3-9(1)11-5-13-14-6-11/h1-8H,(H,13,14)(H,15,16) .Chemical Reactions Analysis
This compound has been used in the synthesis of various metal-organic frameworks . These frameworks have shown potential for use in sensing applications .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 210.24 . The compound should be stored in a dry environment at 2-8°C .Scientific Research Applications
Synthesis and Characterization
1,4-di(1H-pyrazol-4-yl)benzene and similar compounds have been extensively researched for their synthesis and characterization. For instance, a study by Maspero et al. (2008) explored the facile preparation of polytopic azoles, including 1,4-bis(pyrazol-4-yl)benzene. They focused on high yield syntheses using mild conditions and cheap reactants. The compounds exhibited high chemical and thermal stability, as evidenced by thermal analyses and were characterized using NMR spectroscopy and X-ray powder diffraction methods (Maspero et al., 2008).
Host–Guest Properties
The host-guest properties of aromatic propellene derivatives of 1,4-bis(pyrazol-4-yl)benzene have been investigated. A study by Foces-Foces et al. (1999) detailed the structures of various host-guest complexes, highlighting how the host molecules interact with guests and water molecules through hydrogen bonds. This research provides insight into the molecular interactions and conformations of these compounds (Foces-Foces et al., 1999).
Antioxidant Activity
The antioxidant activity of derivatives of this compound has been a subject of research. Lavanya et al. (2014) synthesized a variety of these compounds and evaluated their antioxidant activity. They found that certain derivatives exhibited significant radical scavenging activity, with methoxy substituents on the aromatic ring enhancing this activity (Lavanya et al., 2014).
Mechanism of Action
Target of Action
It’s known that this compound can be used in the synthesis of metal-organic frameworks (mofs) , which have applications in various fields including sensing and gas storage .
Mode of Action
In the context of mofs, it likely acts as a linker molecule, connecting metal ions to form the framework .
Result of Action
In the context of mofs, it contributes to the formation of the framework structure, which can have various applications depending on the specific mof .
Action Environment
The action, efficacy, and stability of 1,4-di(1H-pyrazol-4-yl)benzene can be influenced by various environmental factors. For instance, its solubility in organic solvents like ethanol, dimethyl sulfoxide, and dichloromethane suggests that the presence of these solvents could impact its action. Furthermore, it should be stored in a dry environment at 2-8°C to maintain its stability .
Safety and Hazards
Safety information for 1,4-di(1H-pyrazol-4-yl)benzene indicates that it may be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and using personal protective equipment .
Properties
IUPAC Name |
4-[4-(1H-pyrazol-4-yl)phenyl]-1H-pyrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4/c1-2-10(12-7-15-16-8-12)4-3-9(1)11-5-13-14-6-11/h1-8H,(H,13,14)(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUGLQPNWHSDVER-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CNN=C2)C3=CNN=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1036248-62-0 | |
Record name | 1,4-Di(4'-pyrazolyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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